4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one
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Overview
Description
4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C14H24O2. It is a ketone derivative, characterized by a cyclohexane ring substituted with a heptanone side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 6-methyl-4-oxoheptanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding enone precursor. This process utilizes metal catalysts such as palladium or platinum to achieve selective hydrogenation, resulting in the desired ketone product. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which determine its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a single carbonyl group.
Cyclohexenone: An enone with a cyclohexane ring and a conjugated double bond.
4-(6-Methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
4-(6-Methyl-4-oxoheptan-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclohexanone derivatives. Its heptanone side chain provides additional functionalization opportunities, making it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
93246-05-0 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-(6-methyl-4-oxoheptan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
IONLDLQRNQTSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(=O)CC1 |
Origin of Product |
United States |
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